molecular formula C12H13N3O B1384290 2-anilino-5,6-dimethylpyrimidin-4(3H)-one CAS No. 97041-35-5

2-anilino-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B1384290
CAS No.: 97041-35-5
M. Wt: 215.25 g/mol
InChI Key: AFPHLTGBRIZBFM-UHFFFAOYSA-N
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Description

2-anilino-5,6-dimethylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of an anilino group and two methyl groups on the pyrimidine ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with pyrimidine precursors. One common method is the reaction of 2,4,5,6-tetramethylpyrimidine with aniline under acidic or basic conditions. The reaction may require a catalyst such as a Lewis acid or a base like sodium hydroxide to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-anilino-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    2-anilino-4,6-dimethylpyrimidine: Similar structure but lacks the 5-methyl group.

    2-anilino-5-methylpyrimidine: Similar structure but lacks the 6-methyl group.

    2-anilino-4-methylpyrimidine: Similar structure but lacks the 5,6-dimethyl groups.

Uniqueness

2-anilino-5,6-dimethylpyrimidin-4(3H)-one is unique due to the presence of both 5 and 6 methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-anilino-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-9(2)13-12(15-11(8)16)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPHLTGBRIZBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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